tert-Butyl 5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Overview
Description
tert-Butyl 5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate: is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a carbonyl compound. For instance, p-tolyl hydrazine can react with ethyl acetoacetate under acidic conditions to form the triazole ring.
Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced through esterification. This can be achieved by reacting the triazole intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation: The final step involves the oxidation of the triazole ring to introduce the oxo group. This can be done using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the p-tolyl group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
- p-Tolyl derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butyl 5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate exerts its effects involves interactions with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific modifications and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-oxo-1-(phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- tert-Butyl 5-oxo-1-(m-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- tert-Butyl 5-oxo-1-(o-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Uniqueness
The uniqueness of tert-Butyl 5-oxo-1-(p-tolyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity. The p-tolyl group provides distinct steric and electronic properties compared to other similar compounds, potentially leading to different biological interactions and applications.
Properties
IUPAC Name |
tert-butyl 1-(4-methylphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-5-7-10(8-6-9)17-13(19)15-11(16-17)12(18)20-14(2,3)4/h5-8H,1-4H3,(H,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVPAVISFXYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126396 | |
Record name | 1,1-Dimethylethyl 2,5-dihydro-1-(4-methylphenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000574-75-3 | |
Record name | 1,1-Dimethylethyl 2,5-dihydro-1-(4-methylphenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000574-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2,5-dihydro-1-(4-methylphenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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